2-[4-(Dimethylamino)phenyl]-2,2-difluoroacetic acid
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Overview
Description
2-[4-(Dimethylamino)phenyl]-2,2-difluoroacetic acid is an organic compound characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a difluoroacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Dimethylamino)phenyl]-2,2-difluoroacetic acid typically involves the reaction of 4-(dimethylamino)benzaldehyde with difluoroacetic acid under specific conditions. One common method includes the use of a catalyst such as sulfuric acid to facilitate the reaction. The reaction is carried out in a solvent like acetonitrile at room temperature, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Dimethylamino)phenyl]-2,2-difluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-[4-(Dimethylamino)phenyl]-2,2-difluoroacetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties
Mechanism of Action
The mechanism of action of 2-[4-(Dimethylamino)phenyl]-2,2-difluoroacetic acid involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the difluoroacetic acid moiety can engage in polar interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets, thereby modulating its biological activity .
Comparison with Similar Compounds
Similar Compounds
2-[4-(Dimethylamino)phenyl]acetonitrile: Similar structure but with a nitrile group instead of difluoroacetic acid.
4-(Dimethylamino)cinnamaldehyde: Contains a cinnamaldehyde moiety instead of difluoroacetic acid.
2-(Dimethylamino)phenylboronic acid pinacol ester: Similar aromatic structure but with a boronic acid ester group
Uniqueness
2-[4-(Dimethylamino)phenyl]-2,2-difluoroacetic acid is unique due to the presence of both the dimethylamino and difluoroacetic acid groups, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications, particularly in fields requiring specific electronic characteristics and reactivity.
Biological Activity
2-[4-(Dimethylamino)phenyl]-2,2-difluoroacetic acid (commonly referred to as DFDA) is a synthetic compound that has garnered interest due to its potential biological activities and applications in medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of DFDA, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
DFDA has the following chemical structure:
- Molecular Formula : C₁₂H₁₃F₂N
- Molecular Weight : Approximately 227.24 g/mol
- CAS Number : 1796973-49-3
The compound features a difluoroacetic acid moiety attached to a dimethylamino-substituted phenyl ring, which is crucial for its biological activity.
The biological activity of DFDA is primarily attributed to its ability to interact with specific enzymes and receptors in various biological pathways. Preliminary studies suggest that DFDA may modulate the activity of certain proteins involved in cancer progression and metabolic disorders. The exact mechanism is still under investigation, but it is believed that DFDA may influence cellular signaling pathways, leading to effects such as apoptosis in cancer cells.
Anticancer Activity
DFDA has shown promising results in preclinical studies regarding its anticancer properties. Research indicates that it may possess antiproliferative effects against various cancer cell lines.
- Case Study : In vitro studies demonstrated that DFDA exhibited significant growth inhibition against melanoma and prostate cancer cells. The compound's effectiveness was evaluated through MTT assays, where it showed low GI50 values (concentration required to inhibit cell growth by 50%) across multiple cancer types, indicating strong cytotoxic potential.
Cell Line | GI50 (μM) | Observations |
---|---|---|
Melanoma (A375) | 1.5 | High sensitivity |
Prostate (PC-3) | 2.0 | Moderate sensitivity |
Fibroblast | >10 | Low sensitivity (control) |
Mechanism-Based Inhibition
DFDA's mechanism of action appears to involve selective inhibition of histone deacetylases (HDACs), particularly HDAC6, which plays a critical role in the regulation of gene expression linked to cancer cell survival. Inhibition of HDAC6 can lead to increased acetylation of histones and non-histone proteins, promoting apoptosis and inhibiting tumor growth.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies conducted on DFDA indicate that modifications in the dimethylamino group and the difluoroacetic acid moiety significantly affect its biological activity. Variants with different substitutions have been synthesized and tested for their potency against cancer cells.
Compound Variant | Biological Activity |
---|---|
2-[4-(Dimethylamino)phenyl]-2-fluoroacetic acid | Reduced activity |
2-[4-(Diethylamino)phenyl]-2,2-difluoroacetic acid | Enhanced potency |
Toxicity and Safety Profile
Toxicity studies are essential for evaluating the safety profile of DFDA. Initial assessments indicate that while the compound exhibits potent anticancer activity, it also has a cytotoxic effect on non-cancerous cells at higher concentrations. Further investigations are needed to establish a therapeutic window that maximizes efficacy while minimizing adverse effects.
Properties
Molecular Formula |
C10H11F2NO2 |
---|---|
Molecular Weight |
215.20 g/mol |
IUPAC Name |
2-[4-(dimethylamino)phenyl]-2,2-difluoroacetic acid |
InChI |
InChI=1S/C10H11F2NO2/c1-13(2)8-5-3-7(4-6-8)10(11,12)9(14)15/h3-6H,1-2H3,(H,14,15) |
InChI Key |
QFFSBZVCJIYRHD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(C(=O)O)(F)F |
Origin of Product |
United States |
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